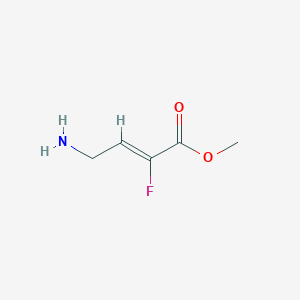

Methyl 4-amino-2-fluorobut-2-enoate

Description

Methyl 4-amino-2-fluorobut-2-enoate is a fluorinated unsaturated ester with an amino substituent at the C4 position. Its structure combines a conjugated enoate system, a fluorine atom at the C2 position, and an amine group at C4, making it a versatile intermediate in organic synthesis and medicinal chemistry. The fluorine atom enhances electronegativity and influences reactivity, while the amino group provides nucleophilic and hydrogen-bonding capabilities.

Properties

IUPAC Name |

methyl (Z)-4-amino-2-fluorobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c1-9-5(8)4(6)2-3-7/h2H,3,7H2,1H3/b4-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPVXTAKHPNHJA-RQOWECAXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/CN)/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-fluorobut-2-enoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as methyl acrylate and fluorinated amines.

Amination: The amino group is introduced via amination reactions, often using ammonia or primary amines under controlled conditions.

Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-fluorobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of saturated derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-amino-2-fluorobut-2-enoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-fluorobut-2-enoate involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and binding affinity to target molecules. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 4-amino-2-fluorobut-2-enoate, its structural and functional analogs are analyzed below. Key comparison parameters include reactivity, solubility, hydrogen-bonding capacity, and synthetic utility.

Methyl 2-fluoro-3-aminobut-2-enoate

- Structural Difference: Fluorine at C2 and amino group at C3.

- Reactivity: The shifted amino group reduces conjugation with the enoate system, leading to lower electrophilicity at the β-carbon compared to this compound.

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

- Structural Difference: Aromatic 4-methylanilino group at C4 and carboxylic acid instead of an ester.

- Solubility : The carboxylic acid derivative exhibits higher polarity and water solubility compared to the methyl ester.

- Synthetic Utility : Used as a biochemical reagent due to its ability to form stable hydrogen-bonded networks, unlike the fluorinated ester, which prioritizes electronic effects over supramolecular interactions .

Methyl 4-(dimethylamino)-2-fluorobut-2-enoate

- Structural Difference: Dimethylamino group at C4 instead of a primary amine.

- Electronic Effects: The dimethylamino group is a stronger electron donor, increasing the electron density of the enoate system and reducing susceptibility to nucleophilic attack.

- Biological Relevance : Enhanced lipophilicity due to alkylation may improve membrane permeability in drug candidates .

Comparative Data Table

| Compound | Substituents | Reactivity (β-carbon) | Solubility (H₂O) | Hydrogen-Bonding Capacity |

|---|---|---|---|---|

| This compound | C4-NH₂, C2-F | High (electrophilic) | Moderate | High (NH₂ and ester O) |

| Methyl 2-fluoro-3-aminobut-2-enoate | C3-NH₂, C2-F | Moderate | Low | Intramolecular H-bonding |

| (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid | C4-(4-MeC₆H₄NH), COOH | Low (carboxylic acid) | High | Extensive (COOH and NH) |

| Methyl 4-(dimethylamino)-2-fluorobut-2-enoate | C4-NMe₂, C2-F | Low (electron-rich) | Low | Minimal (NMe₂ non-polar) |

Research Findings and Functional Insights

- Hydrogen Bonding and Crystallography: this compound’s NH₂ group participates in intermolecular hydrogen bonds (e.g., N–H···O=C), as observed in analogs like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid . Such interactions influence crystallization behavior, critical for X-ray diffraction studies (e.g., SHELX refinements) .

- Fluorine Effects: The C2-F atom induces a strong electron-withdrawing effect, activating the α,β-unsaturated ester for Michael additions. This contrasts with non-fluorinated analogs, which require harsher conditions for similar reactions .

- Amino Group Versatility: The primary amine enables derivatization (e.g., acylation, Schiff base formation), distinguishing it from tertiary amine analogs like Methyl 4-(dimethylamino)-2-fluorobut-2-enoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.